Mass Spectrometric Differentiation: +5 Da Mass Shift Enables Accurate Stable Isotope Dilution Quantification
17-Epiestriol-d5 provides a consistent +5 Da mass shift relative to unlabeled 17-epiestriol (MW 288.38 vs 293.41), enabling its use as an internal standard in LC-MS/MS assays. This mass difference ensures chromatographic co-elution and equivalent ionization efficiency while providing baseline-resolved MS/MS transitions for quantitative analysis . In validated methods, the use of 17-epiestriol-d5 achieves lower limits of quantitation of 8 pg/mL in serum, with interbatch precision ranging from 8% to 29% RSD [1].
| Evidence Dimension | Molecular weight and mass spectrometric differentiation |
|---|---|
| Target Compound Data | 293.41 Da (C₁₈H₁₉D₅O₃) |
| Comparator Or Baseline | Unlabeled 17-epiestriol: 288.38 Da (C₁₈H₂₄O₃) |
| Quantified Difference | +5 Da (mass shift from five deuterium substitutions) |
| Conditions | ESI-LC-MS/MS analysis; molecular weight determined by high-resolution mass spectrometry |
Why This Matters
The +5 Da mass shift provides sufficient separation from the natural isotopic envelope of unlabeled analyte, eliminating signal overlap and enabling accurate quantification in complex biological matrices.
- [1] Xu X, et al. Anal Chem. 2007;79(20):7813-21. Lower limit of quantitation 8 pg/mL; interbatch precision 8-29% RSD for 15 estrogen metabolites including 17-epiestriol. View Source
